N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes such as proliferation, differentiation, and survival. The compound may also modulate signaling pathways, leading to the suppression of disease progression.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: Known for its use in proteomics research.
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Exhibits cytotoxic activity towards tumor cell lines.
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide is unique due to its specific structural features and the combination of the thiazole and benzoxepine rings
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H18N2O2S/c1-15-7-8-20-18(11-15)13-17(9-10-26-20)21(25)24-22-23-14-19(27-22)12-16-5-3-2-4-6-16/h2-11,13-14H,12H2,1H3,(H,23,24,25) |
InChI Key |
SRUAQZJZFRPILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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